molecular formula C12H12N2O3S B366487 Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate CAS No. 134949-41-0

Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate

Cat. No. B366487
M. Wt: 264.3g/mol
InChI Key: QAJGZBLGLSUJGX-UHFFFAOYSA-N
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Description

Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate is a chemical compound . The molecular formula of this compound is C10H10N2O2S .


Synthesis Analysis

The synthesis of Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate and its derivatives involves the coupling of 2-acetamidobenzo[d]thiazole-6-carboxylic acid with appropriate amines . The synthesized compounds have shown promising results as potential BRAFV600E inhibitors in several cancer cell lines .


Molecular Structure Analysis

The molecular structure of Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate consists of a benzothiazole ring substituted at position-2 by an acetamido moiety and at position-6 by a carboxylate functionality .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate include a density of 1.2±0.1 g/cm3, boiling point of 226.5±23.0 °C at 760 mmHg, vapour pressure of 0.1±0.4 mmHg at 25°C, and enthalpy of vaporization of 46.3±3.0 kJ/mol . It has a flash point of 90.8±22.6 °C, index of refraction of 1.531, molar refractivity of 39.1±0.3 cm3, and a molar volume of 126.5±3.0 cm3 . It has 3 H bond acceptors, 0 H bond donors, 3 freely rotating bonds, and no violations of Rule of 5 . Its ACD/LogP is 1.35, ACD/LogD (pH 5.5) is 1.21, ACD/BCF (pH 5.5) is 4.89, ACD/KOC (pH 5.5) is 108.48, ACD/LogD (pH 7.4) is 1.21, ACD/BCF (pH 7.4) is 4.89, and ACD/KOC (pH 7.4) is 108.48 . It has a polar surface area of 67 Å2 and a polarizability of 15.5±0.5 10-24 cm3 . Its surface tension is 45.8±3.0 dyne/cm .

Scientific Research Applications

  • Synthesis and Biological Properties : Ethyl 2-aminobenzo[d]thiazole-6-carboxylate derivatives exhibit significant biological activities. For instance, compounds synthesized from it have shown good antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).

  • Antiinflammatory Activity : Derivatives like ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates have been evaluated for antiinflammatory, analgesic, and antipyretic activities, showcasing their potential in developing new therapeutic agents (Abignente et al., 1983).

  • Optical and Electronic Properties : Studies on ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives provide insights into their optical and electronic properties, which are important for technological applications (Haroon et al., 2019).

  • Anticancer Activity : Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, has been used to synthesize new heterocycles that displayed potent anticancer activity against colon HCT-116 human cancer cell lines (Abdel-Motaal, Alanzy, & Asem, 2020).

  • Antimicrobial Activity : New thiazole derivatives, including ethyl 2-(2-mercaptoacetamido)-4-methylthiazole-5-carboxylate, have shown high antimicrobial activity against various bacterial and fungal strains (Nuha, Evren, Yilmaz Cankilic, & Yurttaş, 2021).

  • Acetylcholinesterase Inhibition : Ethyl 2-(2-(arylidene)alkylhydrazinyl)thiazole-4-carboxylates have been evaluated as inhibitors of acetylcholinesterase, an enzyme related to Alzheimer's disease, showing moderate inhibition activities (Haroon et al., 2021).

  • Nonlinear Optical Properties : Ethyl2-(2-benzylidenehydrazinyl)thiazole-4-carboxylate derivatives have been studied for their nonlinear optical properties, indicating their potential in optoelectronic applications (Haroon et al., 2020).

Future Directions

The synthesized compounds of Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate have shown moderate to significant antibacterial and antifungal potential . Compounds having a hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues . These designed compounds could be considered to act as antagonists against the target UDP-N-acetylmuramate/l-alanine ligase . This suggests potential future directions for the development of new drugs based on this compound.

properties

IUPAC Name

ethyl 2-acetamido-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-3-17-11(16)8-4-5-9-10(6-8)18-12(14-9)13-7(2)15/h4-6H,3H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJGZBLGLSUJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FL Monte, T Kramer, J Gu, M Brodrecht… - European journal of …, 2013 - Elsevier
Inhibition of glycogen synthase kinase-3 (GSK-3) induces neuroprotective effects, eg decreases β-amyloid production and reduces tau hyperphosphorylation, which are both associated …
Number of citations: 58 www.sciencedirect.com

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